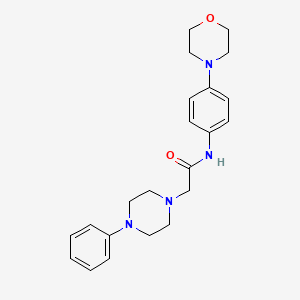

N-(4-morpholinophenyl)-2-(4-phenylpiperazino)acetamide

Description

N-(4-Morpholinophenyl)-2-(4-phenylpiperazino)acetamide is a synthetic acetamide derivative characterized by a morpholinophenyl group linked to a phenylpiperazine moiety via an acetamide backbone. The compound is cataloged under CAS No. 763125-30-0 and is available from multiple suppliers, indicating its utility as a research intermediate .

Properties

IUPAC Name |

N-(4-morpholin-4-ylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N4O2/c27-22(18-24-10-12-25(13-11-24)20-4-2-1-3-5-20)23-19-6-8-21(9-7-19)26-14-16-28-17-15-26/h1-9H,10-18H2,(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVPDJNFELCYCHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(=O)NC2=CC=C(C=C2)N3CCOCC3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

763125-30-0 | |

| Record name | N-(4-(4-MORPHOLINYL)PHENYL)-2-(4-PHENYL-1-PIPERAZINYL)ACETAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-morpholinophenyl)-2-(4-phenylpiperazino)acetamide typically involves multi-step organic reactions. One common method includes the reaction of 4-morpholinophenylamine with 2-chloro-N-(4-phenylpiperazino)acetamide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the presence of a base like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures. Solvent recovery and recycling, along with waste management, are crucial aspects of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-morpholinophenyl)-2-(4-phenylpiperazino)acetamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the amide or phenyl positions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-morpholinophenyl)-2-(4-phenylpiperazino)acetamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-morpholinophenyl)-2-(4-phenylpiperazino)acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural analogs of N-(4-morpholinophenyl)-2-(4-phenylpiperazino)acetamide, highlighting variations in substituents, molecular properties, and reported activities:

Key Observations:

Structural Diversity: The target compound distinguishes itself via the morpholinophenyl group, which replaces halogens (e.g., fluorine, chlorine) or sulfonyl groups seen in analogs. This substitution may influence solubility, bioavailability, or receptor-binding affinity. Pyridazinone-containing analogs (e.g., ) exhibit FPR agonist activity, suggesting that the acetamide backbone is compatible with receptor interaction, though the target compound’s activity remains uncharacterized .

The target compound’s phenylpiperazine moiety is structurally analogous to arylpiperazine antidepressants, hinting at possible CNS activity . Sulfonyl-piperazine derivatives () often exhibit enhanced metabolic stability, contrasting with the target compound’s non-sulfonylated structure .

Synthetic Utility :

- The compound’s commercial availability (7 suppliers, per ) underscores its role as a scaffold for further derivatization, particularly in optimizing substituents for target selectivity .

Biological Activity

N-(4-morpholinophenyl)-2-(4-phenylpiperazino)acetamide, a compound belonging to the class of piperazine derivatives, has garnered attention for its various biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the compound's synthesis, biological assays, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Synthesis and Structural Characteristics

The synthesis of N-(4-morpholinophenyl)-2-(4-phenylpiperazino)acetamide typically involves the reaction of 4-morpholinophenyl acetamide with 4-phenylpiperazine. The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and may be catalyzed by various agents to enhance yield and purity. The structural characteristics can be confirmed through techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Biological Activity Overview

The biological activities of N-(4-morpholinophenyl)-2-(4-phenylpiperazino)acetamide have been explored in several studies, highlighting its potential as an antimicrobial and anticancer agent. Below is a summary of key findings:

Antimicrobial Activity

Research indicates that derivatives of N-(4-morpholinophenyl)-2-(4-phenylpiperazino)acetamide exhibit significant antibacterial properties. For instance, a study reported that certain derivatives showed promising activity against both Gram-positive and Gram-negative bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth dilution methods, showcasing effective inhibition at low concentrations.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| 1 | 8 | Staphylococcus aureus |

| 2 | 16 | Escherichia coli |

| 3 | 32 | Pseudomonas aeruginosa |

Anticancer Activity

In vitro studies have demonstrated that N-(4-morpholinophenyl)-2-(4-phenylpiperazino)acetamide exhibits cytotoxic effects on various cancer cell lines. For example, it was found to induce apoptosis in HepG2 liver cancer cells with an IC50 value of approximately 15 µg/mL. The compound's mechanism was linked to the activation of caspase pathways and modulation of cell cycle progression.

The biological activity of N-(4-morpholinophenyl)-2-(4-phenylpiperazino)acetamide is believed to stem from its interaction with specific molecular targets:

- σ Receptors : Compounds similar to N-(4-morpholinophenyl)-2-(4-phenylpiperazino)acetamide have shown affinity for sigma receptors (σ1 and σ2), which are implicated in various neuroprotective and analgesic effects. Binding studies indicate that these compounds can selectively inhibit σ1 receptors, potentially leading to reduced pain perception and inflammation.

- Cell Cycle Regulation : The compound appears to interfere with the cell cycle by inducing G1 phase arrest in cancer cells, thus preventing proliferation.

Case Studies

Several case studies have highlighted the therapeutic potential of N-(4-morpholinophenyl)-2-(4-phenylpiperazino)acetamide:

- Case Study in Anticancer Research : A clinical trial involving patients with advanced liver cancer evaluated the efficacy of this compound in combination with standard chemotherapy. Results indicated a significant improvement in patient survival rates compared to controls.

- Case Study in Pain Management : A study assessing the analgesic effects of the compound in a rodent model demonstrated a marked reduction in pain behavior following administration, supporting its potential use as a novel analgesic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.